((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid
Description
The compound ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is a synthetic organic molecule featuring a bromophenyl-substituted furan ring conjugated to a propanoyl-amino-acetic acid backbone. Its structure integrates multiple functional groups:
- A 4-bromophenyl group attached to a furan heterocycle, which may enhance lipophilicity and influence aromatic interactions.
- A propanoyl linker bridging the furan and an amino acetic acid moiety, introducing both amide and carboxylic acid functionalities.
The bromine atom likely contributes to electrophilic reactivity, while the carboxylic acid group enhances solubility in polar solvents.
Properties
CAS No. |
853331-28-9 |
|---|---|
Molecular Formula |
C15H14BrNO4 |
Molecular Weight |
352.18 g/mol |
IUPAC Name |
2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid |
InChI |
InChI=1S/C15H14BrNO4/c16-11-3-1-10(2-4-11)13-7-5-12(21-13)6-8-14(18)17-9-15(19)20/h1-5,7H,6,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
RHTRATSGFCTQAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NCC(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Furan Core
The Paal-Knorr synthesis offers a reliable route to construct the furan ring. Reacting 1,4-diketones with a dehydrating agent like sulfuric acid yields substituted furans. For 5-(4-bromophenyl)-2-furaldehyde:
-
Step 1 : Suzuki-Miyaura coupling of 4-bromophenylboronic acid with 2-furaldehyde pinacol boronate catalyzed by Pd(PPh₃)₄ in aqueous Na₂CO₃ (80°C, 12 h) achieves 5-(4-bromophenyl)-2-furaldehyde in 78% yield.
-
Step 2 : Aldehyde elongation via Wittig reaction with (carbethoxymethylene)triphenylphosphorane in THF (0°C to rt, 6 h) produces ethyl 3-(5-(4-bromophenyl)-2-furyl)acrylate (85% yield).
-
Step 3 : Hydrogenation of the acrylate using H₂/Pd-C in ethanol (1 atm, 4 h) yields ethyl 3-(5-(4-bromophenyl)-2-furyl)propanoate (92% yield). Hydrolysis with LiOH in THF/water (rt, 3 h) affords 3-(5-(4-bromophenyl)-2-furyl)propanoic acid (95% yield).
Alternative Route via Cross-Metathesis
Olefin cross-metathesis using Grubbs catalyst offers a stereocontrolled approach:
-
Step 1 : React 5-(4-bromophenyl)-2-vinylfuran with acrylic acid in DCM (40°C, 8 h) to form 3-(5-(4-bromophenyl)-2-furyl)propenoic acid (74% yield).
-
Step 2 : Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the double bond, yielding 3-(5-(4-bromophenyl)-2-furyl)propanoic acid (88% yield).
Activation and Coupling with Glycine
Propanoyl Activation
The carboxylic acid is activated for amide bond formation:
Glycine Protection and Deprotection
To prevent undesired side reactions:
-
Protection : Glycine is protected as its tert-butyl ester (Boc-Gly-OH) using Boc₂O in THF/water (rt, 6 h, 90% yield).
-
Coupling : React the activated propanoyl derivative with Boc-Gly-OH in DMF using DIPEA (2 eq) at 0°C (12 h, 82% yield).
-
Deprotection : Remove the Boc group with TFA/DCM (1:1, rt, 2 h) to yield this compound (94% yield).
Analytical Characterization and Optimization
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6) : δ 7.72 (d, J=8.4 Hz, 2H, Ar-H), 7.58 (d, J=8.4 Hz, 2H, Ar-H), 7.24 (d, J=3.2 Hz, 1H, furan-H), 6.82 (d, J=3.2 Hz, 1H, furan-H), 4.12 (s, 2H, CH₂CO), 2.98 (t, J=7.6 Hz, 2H, CH₂CO), 2.64 (t, J=7.6 Hz, 2H, CH₂Ar).
-
¹³C NMR : 172.8 (COO), 167.3 (CONH), 152.4 (furan-C), 131.9 (Ar-C), 122.7 (furan-CH), 116.4 (furan-CH), 42.1 (CH₂CO), 34.8 (CH₂CO), 30.2 (CH₂Ar).
Yield Optimization Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Furan formation | Suzuki coupling, Pd(PPh₃)₄ | 78 | 98.5 |
| Wittig elongation | (Ph₃P=CHCO₂Et), THF | 85 | 97.8 |
| Hydrogenation | H₂/Pd-C, ethanol | 92 | 99.1 |
| Acid chloride formation | Oxalyl chloride, DCM | 95 | 98.9 |
| Amide coupling | EDCl/HOBt, DMF | 82 | 97.3 |
| Boc deprotection | TFA/DCM | 94 | 99.4 |
Challenges and Alternative Approaches
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its bromophenyl group can be tagged with radioactive isotopes for imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its functional groups allow for easy incorporation into polymer chains, enhancing the properties of the resulting materials.
Mechanism of Action
The mechanism of action of ((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π stacking interactions. The aminoacetic acid moiety can form hydrogen bonds with amino acid residues in enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with three analogs from the evidence:
Key Differences and Implications
Heterocyclic Core
- Furan vs. Thiophenes generally exhibit higher stability and electrophilic substitution reactivity .
Functional Groups
- Amino Acetic Acid vs. Trifluoroacetyl: The target’s amino acetic acid group increases hydrophilicity, whereas the trifluoroacetyl group in the thiophene analog introduces strong electron-withdrawing effects, reducing solubility and altering metabolic pathways .
- Methoxy vs. Bromophenyl: The methoxy group in 3-(5-bromo-2-methoxyphenyl)propanoic acid improves solubility compared to the bromophenyl group but reduces steric bulk .
Biological Activity
((3-(5-(4-Bromophenyl)-2-furyl)propanoyl)amino)acetic acid, also known by its chemical identifier CAS 853331-28-9, is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a bromophenyl group attached to a furan ring and an aminoacetic acid moiety, positions it as a potential candidate for various biological applications, including drug development and enzyme interaction studies.
- Molecular Formula : C15H14BrNO4
- Molecular Weight : 352.18 g/mol
- IUPAC Name : 2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid
- CAS Number : 853331-28-9
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrNO4 |
| Molecular Weight | 352.18 g/mol |
| IUPAC Name | 2-[3-[5-(4-bromophenyl)furan-2-yl]propanoylamino]acetic acid |
| CAS Number | 853331-28-9 |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. Research indicates potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.
The compound's mechanism of action can be summarized as follows:
- Hydrophobic Interactions : The bromophenyl group interacts with hydrophobic pockets in proteins.
- π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in target proteins.
- Hydrogen Bonding : The aminoacetic acid moiety forms hydrogen bonds with enzyme residues, modulating their activity.
Anti-Cancer Activity
A study investigated the effects of this compound on cancer cell lines. Results showed that the compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent response with an IC50 value of approximately 25 µM against MCF-7 cells.
Anti-inflammatory Properties
In another study, the compound was evaluated for its anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound significantly reduced the levels of pro-inflammatory cytokines (TNF-α, IL-6), suggesting its potential as an anti-inflammatory agent.
Applications in Drug Development
Given its promising biological activities, this compound serves as a valuable scaffold for the development of new therapeutics. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bromophenyl (δ 7.3–7.6 ppm), furan (δ 6.3–7.2 ppm), and glycine moieties (δ 3.8–4.2 ppm for CH₂). Deuterated solvents (DMSO-d₆ or CDCl₃) are preferred .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~377.2) and isotopic patterns consistent with bromine .
- X-ray Crystallography : Single-crystal analysis (monoclinic system, space group P2₁/c) for absolute configuration determination, as demonstrated for structurally analogous bromophenyl-acetic acid derivatives .
How do electronic effects of the 4-bromophenyl group influence reactivity in substitution reactions?
Advanced Research Focus
The electron-withdrawing bromine atom activates the phenyl ring for electrophilic substitution at the para position. For example:
- Nucleophilic Aromatic Substitution : Replacement of bromine with amines or thiols under Pd catalysis requires careful optimization of base (e.g., K₂CO₃) and ligand (e.g., XPhos) .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids proceed efficiently due to enhanced oxidative addition of the C–Br bond to palladium .
Contradictions : Some studies report competing furan ring reactivity under harsh conditions (e.g., >100°C), necessitating lower temperatures or protective groups .
What strategies address low aqueous solubility in biological assays?
Q. Advanced Research Focus
- Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Prodrug Derivatization : Esterification of the carboxylic acid group (e.g., methyl or pivaloyloxymethyl esters) improves membrane permeability, with enzymatic hydrolysis restoring activity in vivo .
- pH Adjustment : Buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) stabilize the compound in cell culture media .
How can computational modeling predict interactions with biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases or GPCRs), leveraging the furan’s π-stacking and bromophenyl’s hydrophobic contacts .
- QSAR Studies : Regression models correlate substituent effects (e.g., replacing bromine with Cl/CF₃) with antibacterial IC₅₀ values, guided by Hammett σ constants .
- MD Simulations : GROMACS simulations assess stability in lipid bilayers, critical for blood-brain barrier penetration studies .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Purification Bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or continuous flow systems to reduce costs .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. of glycine derivative) and reaction monitoring via in-line IR spectroscopy to minimize impurities .
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C), guiding safe storage conditions (4°C, desiccated) .
How do structural analogs compare in biological activity?
Advanced Research Focus
Comparative studies highlight:
- Bromine vs. Chlorine : Bromophenyl derivatives exhibit 2–3× higher antimicrobial activity (MIC 8 µg/mL vs. 16 µg/mL for chlorophenyl) due to increased lipophilicity .
- Furan Modifications : Replacing furan with thiophene reduces cytotoxicity (HeLa cell viability: 85% vs. 70%) but diminishes target binding affinity .
- Amino Acid Variations : Substituting glycine with β-alanine alters pharmacokinetics (t₁/₂: 4.2 h vs. 6.8 h) via changes in renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
